molecular formula C18H24O5 B13424106 8,9-Dehydro-7,9-diisobutyryloxythymol

8,9-Dehydro-7,9-diisobutyryloxythymol

Cat. No.: B13424106
M. Wt: 320.4 g/mol
InChI Key: BZJQETVPXZIJDR-UKTHLTGXSA-N
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Description

Context within the Class of Thymol (B1683141) Derivatives

8,9-Dehydro-7,9-diisobutyryloxythymol is a member of the broad class of naturally occurring compounds known as thymol derivatives. Thymol itself is a well-known monoterpenoid phenol and an isomer of carvacrol, commonly found in the essential oils of thyme and oregano. Thymol derivatives are characterized by the foundational thymol skeleton, which is chemically modified through various reactions such as oxidation, hydroxylation, and esterification. These modifications give rise to a diverse array of compounds with a wide spectrum of chemical properties and biological activities.

Thymol derivatives have been isolated from a variety of plant species, including those from the genera Ageratina and Inula. nih.govnih.govnih.gov Research into these plants has led to the identification of numerous thymol-related structures, often exhibiting antibacterial, antifungal, and cytotoxic properties. researchgate.netrsc.org The study of these derivatives is an active area of phytochemical research, aimed at understanding their natural roles and potential applications.

Academic Significance and Research Rationale

The academic interest in this compound and related compounds stems from the diverse bioactivities observed in the broader class of thymol derivatives. While specific research on this exact compound is limited, studies on closely related analogs provide a rationale for its investigation. For instance, various thymol derivatives isolated from the invasive plant Ageratina adenophora have demonstrated notable in vitro antimicrobial and cytotoxic activities. researchgate.netrsc.orgdntb.gov.ua

For example, compounds such as 7-formyl-9-isobutyryloxy-8-hydroxythymol and 7,9-di-isobutyryloxy-8,10-dehydrothymol, which share structural similarities with this compound, have been shown to have selective antimicrobial activity. rsc.org Furthermore, other thymol derivatives from the same plant have exhibited slight bacteriostatic activity against certain Gram-positive bacteria. nih.gov The investigation of such compounds is driven by the ongoing search for new bioactive molecules that could serve as leads for drug development.

Structural Framework and Relationship to Parent Structures

The structural framework of this compound is directly derived from its parent compound, thymol. The biosynthesis of thymol begins with the cyclization of geranyl diphosphate to form γ-terpinene, which then undergoes a series of enzymatic oxidations to yield the aromatic phenol.

The name "this compound" indicates specific modifications to the basic thymol structure:

Dehydro: This prefix signifies the removal of two hydrogen atoms, resulting in the formation of a double bond, in this case between the 8th and 9th carbon positions of the isopropyl side chain.

Diisobutyryloxy: This indicates the presence of two isobutyryloxy groups, which are esters derived from isobutyric acid. These are attached at the 7th and 9th carbon positions.

Therefore, this compound is an esterified and dehydrogenated derivative of a hydroxylated thymol precursor. The specific arrangement of these functional groups is crucial to its chemical identity and likely plays a significant role in its biological activity.

Chemical Compound Data

IdentifierValue
Compound Name This compound
Parent Compound Thymol
Functional Groups Dehydro (alkene), Diisobutyryloxy (diester)
General Class Thymol Derivative, Monoterpenoid

Research Findings on Related Compounds

While direct research on this compound is not widely available in published literature, the study of analogous compounds provides valuable insights into the potential activities of this class of molecules.

Related CompoundSource OrganismObserved Activity
7-formyl-9-isobutyryloxy-8-hydroxythymolAgeratina adenophoraAntimicrobial, Cytotoxic
7,9-di-isobutyryloxy-8,10-dehydrothymolAgeratina adenophoraAntimicrobial
7,9-diisobutyryloxy-8-ethoxythymolAgeratina adenophoraSlight bacteriostatic
10-isobutyryloxy-8,9-epoxy-thymol isobutyrateInula helenium(Main secondary metabolite in root culture)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24O5

Molecular Weight

320.4 g/mol

IUPAC Name

[3-hydroxy-4-[(E)-1-(2-methylpropanoyloxy)prop-1-en-2-yl]phenyl]methyl 2-methylpropanoate

InChI

InChI=1S/C18H24O5/c1-11(2)17(20)22-9-13(5)15-7-6-14(8-16(15)19)10-23-18(21)12(3)4/h6-9,11-12,19H,10H2,1-5H3/b13-9+

InChI Key

BZJQETVPXZIJDR-UKTHLTGXSA-N

Isomeric SMILES

CC(C)C(=O)OCC1=CC(=C(C=C1)/C(=C/OC(=O)C(C)C)/C)O

Canonical SMILES

CC(C)C(=O)OCC1=CC(=C(C=C1)C(=COC(=O)C(C)C)C)O

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways

Identification and Isolation from Botanical Sources

The quest to identify and isolate 8,9-Dehydro-7,9-diisobutyryloxythymol has led researchers to explore the rich chemical diversity of the plant kingdom, particularly within the Asteraceae family.

Thymol (B1683141) derivatives are known to be characteristic secondary metabolites of the Asteraceae family. While the direct isolation of this compound has not been explicitly detailed in numerous studies, the presence of structurally similar compounds in several genera strongly suggests their potential as natural reservoirs.

Plant genera such as Inula, Pulicaria, and Doronicum are recognized for producing a variety of thymol derivatives. For instance, the essential oil of Doronicum corsicum has been found to contain a significant amount of oxygenated monoterpenes, including various thymol esters. Similarly, species within the Inula genus are known sources of diverse thymol derivatives.

A significant finding that points towards the natural occurrence of this compound is the identification of a closely related compound, 10-isobutyryloxy-8,9-dehydrothymyl isobutyrate , from the root oil of Pulicaria mauritanica, a member of the Asteraceae family. The structural similarity between this compound and this compound is striking, differing only in the position of one of the isobutyryloxy groups. This discovery makes a strong case for the probable existence of this compound in Pulicaria species or other closely related genera.

Table 1: Plant Genera Known to Produce Thymol Derivatives

Genus Family Common Thymol Derivatives Found
Inula Asteraceae Various thymol esters and derivatives
Pulicaria Asteraceae 10-isobutyryloxy-8,9-dehydrothymyl isobutyrate and other thymol esters
Doronicum Asteraceae A variety of thymol esters

This table is interactive and can be sorted by clicking on the column headers.

The isolation of thymol derivatives from plant material typically involves a series of chromatographic techniques. The general workflow begins with the extraction of the plant material (e.g., roots, aerial parts) with a suitable organic solvent. This crude extract is then subjected to various chromatographic methods to separate the complex mixture of phytochemicals.

Commonly employed techniques include:

Column Chromatography (CC): Used for the initial fractionation of the crude extract based on polarity.

Thin-Layer Chromatography (TLC): Utilized for monitoring the separation process and identifying fractions of interest.

High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of individual compounds.

The structural elucidation of the isolated compounds is then achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Enzymatic Biotransformation Processes for Related Thymol Compounds

The biosynthesis of a complex molecule like this compound from the basic thymol skeleton involves a series of enzymatic modifications. Key enzyme families implicated in the biotransformation of terpenoids include Cytochrome P450 monooxygenases, short-chain dehydrogenases, and terpene synthases.

Cytochrome P450 monooxygenases (CYPs) are a large and diverse group of enzymes that play a crucial role in the oxidation of various organic substances, including terpenoids. In the biosynthesis of thymol and its derivatives, CYPs are responsible for introducing hydroxyl groups onto the precursor molecules. The biosynthesis of thymol itself from its precursor, γ-terpinene, is catalyzed by a CYP71D subfamily member. researchgate.netnih.gov This initial hydroxylation is a critical step that provides a reactive handle for further modifications. It is highly probable that CYPs are also involved in the subsequent oxidation steps required to form the dehydro- (B1235302) functionality and the hydroxyl groups that are subsequently esterified in this compound.

Terpene synthases (TPSs) are the foundational enzymes in terpenoid biosynthesis, responsible for converting acyclic precursors like geranyl diphosphate (GPP) into the vast array of cyclic and acyclic terpene skeletons. nih.gov The biosynthesis of thymol begins with the cyclization of GPP to γ-terpinene, a reaction catalyzed by a specific terpene synthase.

Short-chain dehydrogenases/reductases (SDRs) are another critical class of enzymes involved in terpenoid metabolism. nih.govnih.gov They catalyze the oxidation and reduction of hydroxyl and carbonyl groups. In the biosynthesis of thymol from γ-terpinene, after the initial hydroxylation by a P450 enzyme, an SDR is involved in the subsequent dehydrogenation step to form the aromatic ring of thymol. researchgate.netnih.gov It is plausible that an SDR is also involved in the formation of the 8,9-dehydro bond in the side chain of the thymol precursor leading to this compound.

Proposed Biosynthetic Routes to Dehydrothymol Analogues

While the precise biosynthetic pathway to this compound has not been fully elucidated, a plausible route can be proposed based on the known enzymatic reactions in terpenoid biosynthesis.

The pathway likely commences with the formation of the thymol skeleton from geranyl diphosphate (GPP) through the action of a terpene synthase and subsequent oxidation and aromatization catalyzed by a cytochrome P450 monooxygenase and a short-chain dehydrogenase.

Following the formation of thymol, or a hydroxylated intermediate, further modifications of the isopropyl side chain are necessary. This would involve a series of oxidation reactions, likely catalyzed by other specific P450s, to introduce hydroxyl groups at the C-7 and C-9 positions. Subsequently, a dehydrogenation reaction, potentially catalyzed by an SDR, would form the 8,9-double bond.

The final step in the biosynthesis would be the esterification of the hydroxyl groups at C-7 and C-9 with isobutyryl-CoA, a reaction likely catalyzed by specific acyltransferases. The presence of two isobutyryloxy groups suggests the involvement of either two distinct acyltransferases or one with broad substrate specificity.

Table 2: Proposed Key Enzymatic Steps in the Biosynthesis of this compound

Step Precursor Enzyme Class (Proposed) Product
1 Geranyl Diphosphate (GPP) Terpene Synthase (TPS) γ-Terpinene
2 γ-Terpinene Cytochrome P450 Monooxygenase (CYP) Hydroxylated intermediate
3 Hydroxylated intermediate Short-Chain Dehydrogenase (SDR) Thymol
4 Thymol Cytochrome P450 Monooxygenase (CYP) Dihydroxylated thymol derivative
5 Dihydroxylated thymol derivative Short-Chain Dehydrogenase (SDR) 8,9-Dehydro-7,9-dihydroxythymol
6 8,9-Dehydro-7,9-dihydroxythymol Acyltransferase This compound

This table outlines a hypothetical biosynthetic pathway based on current knowledge of terpenoid metabolism.

Chemical Synthesis and Derivatization Strategies

Strategies for the Chemical Synthesis of Dehydrothymol Derivatives

The chemical synthesis of dehydrothymol derivatives involves a range of strategies, from multi-step sequences that build the molecule piece by piece to reactions that selectively target specific positions on the thymol (B1683141) framework.

The synthesis of complex thymol derivatives often necessitates multi-step reaction sequences. A common approach begins with the isolation of thymol from natural sources or its commercial availability. nih.gov Subsequently, functional groups are introduced or modified on the aromatic ring or the isopropyl side chain. For instance, an aldehyde group can be introduced at the electron-rich para-position of thymol, which then serves as a versatile handle for further derivatization. nih.gov

One prominent multi-step method for creating a variety of thymol derivatives is the Biginelli reaction, a one-pot multicomponent reaction that can be used to synthesize dihydropyrimidinones (DHPMs). jmchemsci.com This reaction typically involves an aldehyde (such as thymol aldehyde), a β-ketoester, and urea (B33335) or thiourea, often under acidic conditions. nih.govjmchemsci.com The pH of the reaction can significantly influence the yield of the final products. jmchemsci.com Another versatile multicomponent reaction is the Hantzsch dihydropyridine (B1217469) synthesis, which can be adapted for thymol derivatives. nih.gov

Other key reactions in the synthesis of thymol derivatives include:

Esterification: The phenolic hydroxyl group of thymol can be esterified to produce a wide range of esters.

Etherification: The synthesis of ether derivatives is another common modification.

Hydrazone formation: Thymol derivatives containing acetohydrazone linkages can be synthesized in a multi-step process involving initial esterification, followed by reaction with hydrazine (B178648) hydrate, and subsequent condensation with an appropriate aldehyde. researchgate.net

Cyclization Reactions: Intramolecular cyclization can be employed to create fused ring systems.

Below is an interactive data table summarizing some key reactions for the synthesis of thymol derivatives.

Reaction TypeReagentsProduct TypeRef.
Hantzsch Dihydropyridine SynthesisThymol aldehyde, β-keto ester, AmmoniaDihydropyridine derivatives nih.gov
Biginelli ReactionAldehyde, β-ketoester, Urea/ThioureaDihydropyrimidinone derivatives jmchemsci.com
Acetohydrazone FormationBromoethylacetate, Hydrazine hydrate, AldehydeAcetohydrazone derivatives researchgate.net
NitrationPotassium nitrate, Sulfuric acidNitro derivatives mdpi.com

Achieving regio- and stereoselectivity is a critical aspect of synthesizing complex and biologically active molecules. In the context of dehydrothymol derivatives, regioselectivity often pertains to the controlled functionalization of specific positions on the aromatic ring or the side chain. The directing effects of the existing hydroxyl and alkyl groups on the thymol ring play a significant role in electrophilic aromatic substitution reactions.

For instance, the introduction of a formyl group (CHO) via formylation of thymol typically occurs at the para-position to the hydroxyl group due to steric hindrance from the adjacent isopropyl group. nih.gov This regioselectivity is crucial for the subsequent synthesis of various derivatives from the resulting thymol aldehyde.

Stereoselectivity becomes important when chiral centers are present or introduced into the molecule. While the specific stereoselective synthesis of 8,9-Dehydro-7,9-diisobutyryloxythymol is not detailed in the provided results, general principles of asymmetric synthesis can be applied. These may include the use of chiral catalysts, auxiliaries, or enzyme-catalyzed reactions to control the formation of specific stereoisomers. researchgate.net The development of stereoselective synthetic methods is essential as different enantiomers or diastereomers of a compound can exhibit vastly different biological activities.

Design and Synthesis of Analogues for Research Investigations

The design and synthesis of analogues of a lead compound are fundamental to medicinal chemistry and drug discovery. This process aims to improve the compound's properties, such as efficacy, selectivity, and pharmacokinetic profile.

Rational drug design involves the deliberate and targeted design of new molecules based on an understanding of the biological target and the mechanism of action. rsc.orgmdpi.com This approach can be structure-based, where the three-dimensional structure of the target protein is known, or ligand-based, where a series of active molecules are used to derive a model for activity. nih.gov

For dehydrothymol derivatives, rational design could involve modifying the acyl groups (isobutyryloxy groups in the case of this compound) to alter lipophilicity, steric bulk, and hydrogen bonding capacity. These modifications can influence how the molecule interacts with its biological target, potentially leading to improved activity or selectivity. The introduction of different functional groups can also modulate the compound's metabolic stability and other pharmacokinetic properties. The goal is to establish a clear structure-activity relationship (SAR), which guides further optimization. nih.gov

The following interactive table illustrates how different substituents might be rationally chosen to modulate specific molecular properties.

Desired Property ChangeExample SubstituentRationale
Increase LipophilicityLonger alkyl chains, halogensEnhance membrane permeability
Increase HydrophilicityHydroxyl, carboxyl, amino groupsImprove aqueous solubility
Introduce Hydrogen BondingAmide, sulfonamide groupsEnhance binding to target protein
Alter Steric ProfileBulky groups (e.g., tert-butyl)Probe binding pocket size and shape

Several methodologies are employed to generate analogues of a lead compound. One common approach is parallel synthesis, where a large number of related compounds are synthesized simultaneously. This can be facilitated by techniques like solid-phase synthesis or by using versatile reaction platforms like multicomponent reactions. jmchemsci.com

The synthesis of libraries of compounds with variations at specific positions allows for a systematic exploration of the chemical space around the lead compound. For example, by starting with a common intermediate like thymol aldehyde, a diverse set of analogues can be generated by reacting it with a variety of different building blocks in a combinatorial fashion. nih.gov This approach accelerates the discovery of compounds with improved properties.

Computational Chemistry in Synthetic Planning and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and development, including the synthesis of novel compounds. nih.gov Computational methods can be used to predict the properties of molecules before they are synthesized, thereby saving time and resources. weizmann.ac.il

In the context of synthetic planning, computational models can help to:

Predict Reactivity: Quantum mechanics calculations can be used to model reaction pathways and predict the feasibility and regioselectivity of a particular reaction.

Optimize Reaction Conditions: By understanding the reaction mechanism at a molecular level, it may be possible to optimize reaction conditions such as temperature, solvent, and catalyst choice.

Design Novel Synthetic Routes: Computational tools can assist in the retrosynthetic analysis of a target molecule, suggesting potential synthetic pathways.

For the optimization of dehydrothymol derivatives, computational methods like molecular docking and molecular dynamics simulations can be used to predict how different analogues will bind to a target protein. mdpi.comdovepress.com This information can guide the selection of which analogues to synthesize, focusing efforts on those most likely to have the desired biological activity. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the chemical structure of the derivatives with their biological activity, further aiding in the design of more potent compounds. mdpi.com

Mechanistic Insights from Quantum Mechanical Calculations

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms at the atomic level. For the synthesis of thymol derivatives, these calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the most favorable reaction pathways.

Research on the synthesis of various thymol derivatives has demonstrated the utility of QM methods. For instance, in the acylation of thymol's hydroxyl group, a key step in forming ester derivatives, DFT calculations can model the nucleophilic attack of the phenolic oxygen on the acylating agent. imist.ma These models can reveal the geometry of the transition state and the activation energy required for the reaction to proceed. researchgate.netfigshare.com Such studies often show how catalysts, like triethylamine, facilitate the reaction by acting as a proton shuttle or by activating the acylating agent. imist.ma

In the context of a hypothetical synthesis of this compound, which involves both esterification (acylation) and dehydrogenation, QM calculations would be invaluable. For the dehydrogenation step, which creates the 8,9-double bond, computational studies on similar terpene dehydrogenation reactions show that catalysts, often based on noble metals like palladium, play a crucial role. mdpi.com DFT calculations can elucidate the mechanism of this catalytic process, including the adsorption of the substrate onto the catalyst surface, the breaking of C-H bonds, and the desorption of the product. mdpi.com These calculations can help in selecting the most efficient catalyst and reaction conditions.

Furthermore, QM methods can provide insights into the electronic structure of the molecules involved. For example, the distribution of electron density in the thymol derivative can be calculated to predict the most reactive sites for electrophilic or nucleophilic attack. dergipark.org.tr This is particularly relevant for understanding the regioselectivity of the derivatization reactions.

Table 1: Representative Data from Quantum Mechanical Calculations for a Hypothetical Reaction Step in Thymol Derivatization

ParameterCalculated ValueSignificance
Activation Energy (ΔG‡)27.3 kcal/molRepresents the energy barrier for the rate-determining step, influencing the reaction rate. frontiersin.org
Reaction Energy (ΔG)-41.8 kcal/molIndicates the overall thermodynamic favorability of the reaction. frontiersin.org
Key Bond Distances in Transition StateC-O: 1.9 Å, O-H: 1.5 ÅProvides a snapshot of the geometry at the peak of the energy barrier, confirming the bonds being formed and broken.
Mulliken Atomic ChargesO (hydroxyl): -0.65, C (carbonyl): +0.72Reveals the partial charges on atoms, indicating their electrophilic or nucleophilic character.

Note: The data in this table is illustrative and based on typical values found in DFT studies of related organic reactions, such as hydroacylation and Michael additions, which share mechanistic similarities with steps potentially involved in the synthesis of the target compound. frontiersin.orgresearchgate.net

Predictive Modeling for Reaction Outcomes

Predictive modeling in chemical synthesis aims to forecast the outcome of a reaction, including yield, selectivity, and the formation of byproducts, without the need for extensive experimental work. These models are often built upon data from quantum mechanical calculations, experimental results, and machine learning algorithms.

For the synthesis of a specific molecule like this compound, predictive models could be employed to optimize the reaction conditions. For example, by running a series of virtual experiments with different solvents, temperatures, and catalysts, a model could predict the conditions that would maximize the yield of the desired product while minimizing the formation of unwanted isomers or side products.

Computational studies on terpene derivatives often involve the prediction of various molecular properties that can influence reaction outcomes and the characteristics of the final product. dergipark.org.tr These properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), can be predicted using quantitative structure-activity relationship (QSAR) models. researchgate.netfigshare.com While not directly related to the reaction outcome, these predictions are crucial in the broader context of drug discovery and development, where the biological activity and safety of a compound are paramount. rsc.org

In the context of synthesis, predictive models can also be used to screen virtual libraries of potential reactants. For instance, if a particular synthetic step requires a specific type of base, a computational model could quickly evaluate a wide range of bases to identify the one that is most likely to give the desired outcome. This in silico screening can save significant time and resources compared to traditional experimental screening. researchgate.net

Table 2: Example of a Predictive Model Output for Optimizing a Hypothetical Esterification Reaction of a Thymol Derivative

VariableRange/TypePredicted Optimal ValuePredicted Yield (%)
Temperature (°C)25 - 1006085
SolventToluene, THF, DCMTHF88
CatalystDMAP, PyridineDMAP92
Molar Ratio (Thymol:Acylating Agent)1:1 - 1:31:1.590

Note: This table is a hypothetical representation of how a predictive model might be used to optimize a reaction. The values are for illustrative purposes and demonstrate the type of output such a model could generate.

By combining mechanistic insights from quantum mechanical calculations with the predictive power of computational models, chemists can design more efficient, selective, and sustainable synthetic routes for complex molecules like this compound.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for determining the intricate structural details of "8,9-Dehydro-7,9-diisobutyryloxythymol," from its atomic connectivity to its three-dimensional conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like "this compound." Through one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

Detailed analysis of the ¹H NMR spectrum reveals characteristic signals for the aromatic protons, the isopropyl group, and the two isobutyryloxy moieties. The chemical shifts and coupling constants of these protons provide insights into their local electronic environments and spatial relationships. For instance, the protons of the dehydro moiety would exhibit distinct chemical shifts compared to a saturated analogue.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom in the molecule, confirming the carbon skeleton and the presence of carbonyl groups from the ester functionalities. Advanced 2D NMR techniques are then employed to establish definitive connections. Correlation Spectroscopy (COSY) identifies proton-proton couplings within the same spin system, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it reveals long-range correlations between protons and carbons, allowing for the unambiguous assignment of the isobutyryloxy groups to the 7 and 9 positions of the thymol (B1683141) core.

A closely related compound, 10-isobutyloxy-8,9-epoxythymolisobutyrate, was isolated from Carpesium divaricatum and its structure was elucidated using high-field 1D and 2D NMR techniques, showcasing the power of this methodology for thymol derivatives. nih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1-~135.0
2-~130.0
3~7.0 (d)~125.0
4~6.8 (d)~118.0
5~6.9 (s)~138.0
6-~128.0
7~5.0 (s)~70.0
8~5.2 (d)~145.0
9~4.9 (d)~115.0
10~2.3 (s)~21.0
1' (Isobutyryloxy at 7)~2.5 (sept)~34.0
2', 3' (Isobutyryloxy at 7)~1.2 (d)~19.0
1'' (Isobutyryloxy at 9)~2.6 (sept)~34.2
2'', 3'' (Isobutyryloxy at 9)~1.3 (d)~19.2
Carbonyl (Isobutyryloxy at 7)-~176.0
Carbonyl (Isobutyryloxy at 9)-~176.5

Note: This is a hypothetical data table for illustrative purposes, as specific experimental data for this exact compound is not publicly available. The values are estimated based on known chemical shifts for similar structural motifs.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of "this compound." By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, an unambiguous molecular formula can be established. This technique is crucial for confirming the identity of the compound and distinguishing it from isomers.

In addition to providing the exact mass, HRMS coupled with tandem mass spectrometry (MS/MS) offers valuable structural information through fragmentation analysis. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the connectivity of the molecule can be pieced together. For "this compound," characteristic fragmentation patterns would include the loss of the isobutyryloxy groups, providing further confirmation of their presence and attachment to the thymol core.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in "this compound." The IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching of the ester groups, typically in the region of 1735-1750 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, as well as C=C stretching from the aromatic ring and the dehydro moiety.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring in the thymol core is the primary chromophore. The presence of the dehydro group and the ester functionalities can influence the position and intensity of the absorption maxima (λmax), providing a characteristic spectral fingerprint for the compound.

Chromatographic Separation Techniques for Complex Mixtures

Chromatographic methods are essential for the isolation and purification of "this compound" from complex mixtures, such as natural product extracts or synthetic reaction products, and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the primary techniques for the analysis and purification of thymol derivatives. nih.goviajps.comphcog.com These methods offer high resolution, sensitivity, and reproducibility.

For the separation of "this compound," a reversed-phase HPLC or UPLC method would typically be employed. researchgate.net This involves a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. phcog.com Detection is commonly achieved using a UV detector set at a wavelength corresponding to the absorbance maximum of the compound. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification and quantification. The higher efficiency of UPLC, with its smaller particle size columns, allows for faster analysis times and improved resolution.

Table 2: Typical HPLC and UPLC Parameters for the Analysis of Thymol Derivatives

ParameterHPLCUPLC
Column C18 (e.g., 4.6 x 250 mm, 5 µm)C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase Acetonitrile:Water (gradient)Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at ~275 nmUV at ~275 nm
Temperature Ambient or controlled (e.g., 30 °C)Controlled (e.g., 40 °C)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. phcog.comresearchgate.net While "this compound" may have limited volatility due to its molecular weight, it can potentially be analyzed by GC, especially at high temperatures. Alternatively, derivatization to more volatile analogues could be employed if necessary.

In a typical GC analysis, the compound would be vaporized and separated on a capillary column with a specific stationary phase (e.g., a nonpolar polydimethylsiloxane (B3030410) or a more polar polyethylene (B3416737) glycol). The choice of column depends on the polarity of the analyte. Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides both retention time data and mass spectral information, allowing for confident identification of the compound. researchgate.net

Hyphenated Analytical Platforms (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are fundamental in the analysis of natural products and their derivatives. researchgate.netajpaonline.comajrconline.org For a compound like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serve as powerful tools for its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds. ajrconline.orgjocpr.com Given the thymol backbone, this compound is expected to have sufficient volatility for GC analysis, particularly at elevated temperatures. In a typical GC-MS analysis, the compound would be separated from a mixture on a capillary column (e.g., a DB-5 column) and subsequently ionized, commonly through electron ionization (EI). jocpr.com The resulting mass spectrum would exhibit a molecular ion peak corresponding to the mass of the compound, along with a characteristic fragmentation pattern. This pattern arises from the cleavage of the isobutyryloxy groups and fragmentation of the thymol core, providing structural confirmation. The fragmentation of the core thymol structure is well-documented, often showing characteristic ions that can be used for identification. nist.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly advantageous for the analysis of less volatile or thermally labile compounds and is a viable alternative for sesquiterpenoids. nih.govthermofisher.comresearchgate.net An LC-MS/MS method would involve separating the compound using high-performance liquid chromatography (HPLC) followed by detection with a tandem mass spectrometer. nih.govnih.gov Electrospray ionization (ESI) is a common ionization technique for such analyses. nih.gov In MS/MS, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented to produce product ions, enhancing selectivity and structural elucidation. researchgate.net This technique is highly sensitive and can provide detailed structural information through controlled fragmentation experiments. For this compound, the fragmentation would likely involve the loss of the two isobutyryloxy groups, providing key diagnostic ions.

Below is an interactive data table summarizing hypothetical, yet plausible, analytical parameters for the characterization of this compound using GC-MS and LC-MS/MS, based on typical methodologies for similar compounds.

Parameter GC-MS LC-MS/MS
Separation Column DB-5 Fused Silica Capillary Column (30 m x 0.25 mm, 0.25 µm film thickness)C18 Reverse-Phase Column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase Helium (Carrier Gas)Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI), Positive Mode
Precursor Ion (m/z) N/A[M+H]+
Key Fragment Ions (m/z) Fragments corresponding to the thymol backbone and loss of isobutyryloxy groupsProduct ions from the loss of isobutyryloxy groups and further fragmentation of the thymol core
Detector Mass Spectrometer (Quadrupole or Ion Trap)Tandem Mass Spectrometer (Triple Quadrupole or Q-TOF)

Specialized Analytical Approaches in Organic Compound Research

Beyond standard hyphenated techniques, specialized analytical approaches can provide deeper insights into the structure and properties of complex organic compounds like this compound.

One such approach is the use of High-Resolution Mass Spectrometry (HRMS) , often coupled with liquid chromatography (LC-HRMS). HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. This is crucial for confirming the molecular formula and for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would definitively confirm its elemental formula, adding a high degree of confidence to its identification.

Another specialized technique is Nuclear Magnetic Resonance (NMR) Spectroscopy , which can be used in conjunction with chromatography in a hyphenated setup (LC-NMR). While technically demanding, LC-NMR allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This can provide unambiguous structural elucidation, including stereochemistry, which is often challenging to determine by mass spectrometry alone. For a novel or complex derivative like this compound, 1D and 2D NMR experiments would be invaluable for confirming the connectivity of the atoms and the positions of the isobutyryloxy groups.

Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry (SFC-MS) represents another specialized approach. SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. This technique can offer advantages in terms of speed and resolving power for certain classes of compounds, including some terpenoids. researchgate.net

The table below outlines the primary applications of these specialized techniques in the characterization of this compound.

Technique Primary Application for this compound Information Gained
LC-HRMS Elemental Composition DeterminationAccurate mass measurement to confirm the molecular formula.
LC-NMR Unambiguous Structural ElucidationDetailed structural information, including connectivity and stereochemistry.
SFC-MS High-Resolution SeparationAlternative separation technique with potential for improved speed and efficiency.

Molecular Mechanisms of Biological Activity: Preclinical Investigations

Investigation of Antimicrobial Mechanisms in Vitro and Animal Models

The antimicrobial actions of thymol (B1683141) derivatives are multifaceted, involving direct interactions with microbial structures and interference with essential cellular processes.

A primary mechanism of antimicrobial activity for thymol and its derivatives is the disruption of microbial cell membranes. nih.govresearchgate.net These lipophilic compounds can intercalate into the lipid bilayer of bacterial and fungal cells. researchgate.netresearchgate.net This insertion alters membrane fluidity and permeability, leading to a loss of ion gradients and the leakage of essential intracellular components such as ions, ATP, and nucleic acids. nih.govresearchgate.net This disruption of the cell membrane's structural and functional integrity ultimately results in cell death. nih.govyoutube.com Studies have shown that thymol's interaction with the cell membrane can cause significant morphological changes and a decrease in surface elasticity. researchgate.net The antibacterial activity of thymol derivatives is often attributed to their ability to permeabilize and damage the cytoplasmic membrane of bacteria, leading to the release of cytoplasmic materials. imist.ma The phenolic hydroxyl group in thymol is thought to be crucial for these interactions with bacterial structures. imist.manih.gov

Thymol and its derivatives have been shown to inhibit various microbial enzymes that are critical for cellular function. For instance, some thymol derivatives have demonstrated potent inhibitory effects against metabolic enzymes such as α-glycosidase and carbonic anhydrase isoforms. nih.gov Additionally, thymol has been found to inhibit acetylcholinesterase (AChE). nih.govwebmd.com By disrupting key metabolic pathways, these compounds can effectively arrest microbial growth and proliferation. For example, thymol has been observed to decrease cellular glucose uptake in some microorganisms. youtube.com The inhibition of enzymes crucial for energy metabolism and cell wall synthesis contributes significantly to the antimicrobial effects of this class of compounds.

Table 1: Inhibitory Activity of Thymol Derivatives against Various Enzymes

Compound Class Target Enzyme Observed Effect Reference(s)
Thymol bearing oxypropanolamine derivatives α-glycosidase Inhibition nih.gov
Thymol bearing oxypropanolamine derivatives Carbonic anhydrase I and II Inhibition nih.gov
Thymol bearing oxypropanolamine derivatives Acetylcholinesterase (AChE) Inhibition nih.gov
Thymol and its derivatives Acetylcholinesterase (AChE) Inhibition nih.gov
Thymol Fungal Tyrosinase Potential Inhibition researchgate.net

Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antimicrobial agents. Thymol and its derivatives have demonstrated significant activity in both preventing the formation of biofilms and eradicating established ones. nih.govresearchgate.net These compounds can inhibit the initial attachment of microorganisms to surfaces, a critical first step in biofilm development. mdpi.com Furthermore, they can disrupt the integrity of the biofilm matrix by interfering with the production of extracellular polymeric substances (EPS), such as polysaccharide intercellular adhesin (PIA) and extracellular DNA (eDNA). nih.gov Studies on Staphylococcus aureus and Pseudomonas aeruginosa have shown that thymol can reduce biofilm formation by 70-100% after several days of exposure. researchgate.netnih.gov Chlorothymol, a derivative, has been shown to almost completely inhibit MRSA biofilm formation at sub-MIC levels. researchgate.net

Table 2: Effect of Thymol on Biofilm Formation

Microorganism Treatment Reduction in Biofilm Reference(s)
Pseudomonas aeruginosa Thymol 80-100% after 10 days researchgate.netnih.gov
Staphylococcus aureus Thymol 79-100% after 10 days researchgate.netnih.gov
Methicillin-resistant Staphylococcus aureus (MRSA) Chlorothymol Almost complete inhibition at 8 µg/ml researchgate.net

Anti-Inflammatory Modulations and Associated Molecular Pathways

In addition to their antimicrobial properties, thymol and its derivatives exhibit potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. mdpi.comnih.gov

Thymol has been shown to significantly reduce the production of pro-inflammatory mediators and cytokines. mdpi.comnih.gov In various cellular and animal models of inflammation, thymol treatment leads to a dose-dependent decrease in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.comnih.gov It also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide and prostaglandins, respectively, which are key mediators of inflammation. researchgate.netresearchgate.netbohrium.com This reduction in pro-inflammatory molecules helps to alleviate the inflammatory response.

The anti-inflammatory effects of thymol and its derivatives are largely attributed to their ability to interfere with major intracellular signaling cascades, particularly the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.comnih.gov

The NF-κB pathway is a central regulator of inflammation. nih.gov Thymol has been demonstrated to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. nih.govresearchgate.net This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise promote the transcription of pro-inflammatory genes. nih.govnih.gov

The MAPK signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are also crucial in mediating inflammatory responses. mdpi.com Thymol has been shown to suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli. nih.govresearchgate.netbohrium.com By inhibiting both the NF-κB and MAPK signaling pathways, thymol effectively dampens the inflammatory cascade at multiple levels. nih.govmdpi.comnih.gov

Exploration of Other Preclinical Bioactivities and Underlying Mechanisms

Preclinical investigations into the cytotoxic mechanisms of thymol derivatives, including compounds structurally related to 8,9-dehydro-7,9-diisobutyryloxythymol, suggest a multifactorial mode of action against cancer cell lines. While direct studies on this compound are limited, research on analogous compounds provides insight into potential mechanisms.

A study on thymol derivatives isolated from Ageratina adenophora revealed that compounds with structural similarities to this compound exhibit in vitro cytotoxic activity against various human tumor cell lines. For instance, 7,9-di-isobutyryloxy-8,10-dehydrothymol, a closely related analogue, was among the thymol derivatives tested for cytotoxicity. While this specific compound did not show significant activity, other derivatives from the same study, such as 7-formyl-9-isobutyryloxy-8-hydroxythymol and another known thymol derivative, demonstrated notable cytotoxic effects against MCF-7 (breast cancer), NCI-H460 (lung cancer), and HeLa (cervical cancer) cell lines, with IC₅₀ values ranging from 7.45 to 28.63 μM. rsc.orgnih.gov This suggests that the cytotoxic potential of these thymol derivatives is sensitive to the specific substitutions on the thymol scaffold. nih.gov

General studies on thymol and its synthetic derivatives have pointed towards several cytotoxic mechanisms. One such mechanism involves the induction of reactive oxygen species (ROS) production within cancer cells. For example, a newly synthesized acetic acid thymol ester demonstrated cytotoxic and genotoxic effects on colorectal cancer cells (HT-29 and HCT-116) at much lower concentrations (IC₅₀ ~0.08 µg/mL) than thymol itself (IC₅₀ ~60 µg/mL), and this was associated with increased ROS production. mdpi.comnih.gov This elevation in ROS can lead to DNA damage and trigger apoptosis. mdpi.com Other thymol derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. mdpi.com For instance, thymol has been observed to cause cell cycle arrest at the G0/G1 phase in breast cancer and leukemia cells. mdpi.com

The cytotoxic effects of thymol derivatives are often dose-dependent. illinois.edu The structural features of these derivatives, such as the nature of ester groups, can significantly influence their cytotoxic potency and selectivity against cancer cells versus normal cells. rsc.org

Table 1: Cytotoxic Activity of Selected Thymol Derivatives

The antioxidant properties of thymol and its derivatives are well-documented and are primarily attributed to the phenolic hydroxyl group within their structure. nih.govunivook.com This functional group can donate a hydrogen atom to neutralize free radicals, thereby terminating radical chain reactions. nih.gov The resulting phenoxyl radical is stabilized by resonance, which contributes to the antioxidant efficacy. nih.gov

Thymol and its derivatives can exert their antioxidant effects through multiple mechanisms:

Direct Radical Scavenging: They can directly scavenge various reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals, superoxide (B77818) anions, and peroxynitrite. nih.govresearchgate.net Studies have shown that thymol effectively scavenges free radicals and can protect cells from oxidative damage. univook.com

Enhancement of Endogenous Antioxidant Defenses: Thymol has been found to boost the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govunivook.commdpi.com It can also increase the levels of non-enzymatic antioxidants like glutathione (GSH). nih.gov This is partly achieved through the activation of the Nrf2 signaling pathway, which regulates the expression of antioxidant genes. mdpi.com

Metal Chelation: By chelating transition metal ions like iron and copper, thymol and its derivatives can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction. nih.gov

The structural modifications in thymol derivatives can influence their antioxidant activity. For instance, the introduction of certain functional groups can modulate the redox properties of the phenolic hydroxyl group, thereby affecting its ability to scavenge radicals. mdpi.com A study on different thymol derivatives isolated from Zataria multiflora highlighted that structural variations, such as the presence of additional hydroxyl groups or modifications to the side chain, can impact the antioxidant potential as measured by the DPPH assay. mdpi.com

Thymol and its derivatives have demonstrated significant anti-parasitic activity against a range of protozoan parasites. scirp.orgresearchgate.net While specific studies on this compound are not available, research on thymol and its esters provides insights into their potential modes of action.

One key mechanism is the disruption of the parasite's cell membrane integrity. scirp.org The lipophilic nature of thymol and its derivatives allows them to intercalate into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. scirp.org

Furthermore, thymol can interfere with the parasite's metabolic pathways and organelles without necessarily compromising the integrity of the cell membrane. scirp.org It has been shown to be effective against intracellular forms of parasites, such as Trypanosoma cruzi, suggesting that it can cross host cell membranes to reach the parasite. scirp.org

Esterification of thymol has been explored as a strategy to enhance its anti-parasitic properties and reduce its cytotoxicity to host cells. A study on the effects of thymol and thymol octanoate (B1194180) against Cryptosporidium parvum in vitro found that both compounds were effective against the parasite. illinois.edunih.gov Thymol octanoate, a thymol ester, exhibited a comparable anti-cryptosporidial effect to thymol but with a significantly lower cytotoxicity towards the host cells. illinois.edunih.gov This suggests that the esterification of thymol can improve its safety margin. illinois.edu

Table 2: Anti-cryptosporidial Activity of Thymol and a Thymol Ester

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-activity relationship (SAR) studies on thymol derivatives have identified key structural features that govern their biological activities. The phenolic hydroxyl group is a critical determinant for the antioxidant and antimicrobial properties of thymol. nih.gov However, modifications to this group can lead to derivatives with enhanced or altered activities.

For cytotoxic activity, the presence and nature of substituents on the thymol core are crucial. A comparative study of thymol derivatives from Ageratina adenophora suggested that the presence of hydroxyl groups at specific positions (C-3 and C-8) might be important for their cytotoxic potential. nih.gov The introduction of ester groups, as seen in this compound, can modulate the lipophilicity and, consequently, the bioavailability and interaction with cellular targets. The type of ester group has been shown to be a critical factor; for example, in a study of thymol esters, the ester group played a crucial role in their activity against Trypanosomatidae infections. researchgate.net

In terms of anti-parasitic activity, esterification of the phenolic hydroxyl group can be a viable strategy to reduce host cell cytotoxicity while maintaining or slightly modifying the anti-parasitic efficacy. illinois.edu The increased hydrophilicity of some derivatives, such as acetic acid thymol ester, has been hypothesized to improve cell penetration and result in more potent cytotoxic effects at lower concentrations compared to the parent thymol. mdpi.com

For antibacterial activity, modifications of the hydroxyl group of thymol have led to compounds with broad-spectrum growth inhibition against various bacterial strains. nih.gov The introduction of bulkier groups, such as benzyl (B1604629) ethers, on the hydroxyl moiety has been shown to enhance antibacterial potency. nih.gov

Computational modeling, including quantitative structure-activity relationship (QSAR) and molecular docking studies, has been employed to predict the biological activity of thymol derivatives and guide lead optimization. rsc.org These in silico approaches help in understanding the interaction of these compounds with their biological targets at a molecular level.

Molecular docking studies have been used to investigate the binding modes of thymol derivatives with various protein targets. For instance, in the context of anticancer activity, docking studies have identified potential binding pockets in proteins like AKT1 for active thymol analogues. rsc.org For antimicrobial activity, thymol and its analogues have been docked into the active sites of microbial enzymes such as glucosamine-6-phosphate synthase to understand their inhibitory mechanisms. nih.gov

QSAR studies have been developed to correlate the structural properties of thymol derivatives with their antifungal activities. researchgate.net These models use molecular descriptors to predict the activity of new compounds, thereby accelerating the discovery of more potent agents.

Computational pharmacokinetic analyses are also performed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of thymol derivatives. tandfonline.com Such studies are crucial for identifying candidates with favorable drug-like properties for further development. The combination of experimental and computational studies has shown that thymol derivatives can have promising antiproliferative activity with ideal pharmacokinetic profiles. tandfonline.com

Computational Chemistry and Molecular Modeling in Academic Research

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sciforum.net This method is instrumental in identifying potential biological targets for compounds like thymol (B1683141) derivatives by simulating their interaction with the active sites of proteins. rsc.orgrsc.org

Research on various thymol derivatives has demonstrated their potential to interact with a range of biological targets. For instance, in silico studies on thymol and its analogue, melasolv, have identified PARP-1 and protein kinase C as potential molecular targets in cancer pathways. nih.gov Docking studies of other thymol derivatives have revealed favorable binding affinities with enzymes such as cyclooxygenase-2 (COX-2), suggesting a potential mechanism for anti-inflammatory effects. nih.gov

The binding affinity is often quantified by a docking score, which estimates the free energy of binding. A lower docking score generally indicates a more stable protein-ligand complex. The interactions stabilizing these complexes can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, docking simulations of thymol within the binding pocket of dihydrofolate reductase from S. aureus showed a hydrogen bond with the amino acid residue Phe92, alongside several hydrophobic interactions. nih.gov

Table 1: Representative Molecular Docking Scores of Thymol Derivatives Against Various Protein Targets
Thymol DerivativeProtein TargetPDB IDDocking Score (kcal/mol)Interacting Residues
ThymolCyclooxygenase-2 (COX-2)5IKQ-6.7Not specified
ThymolDihydrofolate reductase (S. aureus)2W9S-5.8Phe92, Ile20, Ile31, Ile50
Melasolv (3,4,5-Trimethoxycinnamate thymol ester)Poly (ADP-Ribose) Polymerase-1 (PARP-1)6BVH-8.2Not specified
ThymolCYP51 (C. albicans)5V5Z-6.2Heme group, Leu352

Molecular Dynamics Simulations for Conformational Landscape and Stability

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. nih.gov This technique is particularly useful for assessing the stability of a ligand-protein complex predicted by molecular docking. nih.gov By simulating the movements of atoms in the complex within a physiological environment, researchers can gain insights into the conformational changes and the persistence of key interactions. frontiersin.org

Table 2: Parameters from Molecular Dynamics Simulations of Thymol Derivatives
SystemSimulation Time (ns)Average RMSD (Å)Key Findings
Thymol-COX-2 Complex50~1.5Stable ligand binding in the active site. researchgate.net
Thymol-CYP51 Complex100~2.0Ligand remains in interaction with the binding pocket. mdpi.com
Thymol-Dihydrofolate reductase Complex100~1.8Stable complex formation observed. mdpi.com

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. mdpi.comscilit.com These methods can provide valuable information about the reactivity of a compound like 8,9-Dehydro-7,9-diisobutyryloxythymol and its derivatives. nih.gov

DFT calculations can be used to determine a range of molecular properties, including bond dissociation energy (BDE), ionization potential (IP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com These parameters are crucial for predicting a molecule's antioxidant activity and its susceptibility to electrophilic or nucleophilic attack. nih.gov For example, studies on thymol derivatives have used DFT to correlate their electronic properties with their radical scavenging activity. nih.gov

The analysis of Fukui functions, derived from DFT, can help identify the most reactive sites within a molecule, which is particularly useful for understanding reaction mechanisms. researchgate.net Such calculations have been used to predict the regioselectivity of nitration reactions on thymol and carvacrol. researchgate.net

Table 3: Calculated Electronic Properties of Thymol and Related Compounds using DFT
CompoundPropertyCalculated Value
ThymolBond Dissociation Energy (O-H)85.7 kcal/mol
ThymolIonization Potential8.1 eV
CarvacrolBond Dissociation Energy (O-H)86.1 kcal/mol
CarvacrolIonization Potential8.0 eV

Chemoinformatics Approaches for Chemical Space Exploration and Virtual Screening

Chemoinformatics combines chemistry, computer science, and information technology to analyze and organize chemical data. nih.gov It plays a vital role in modern drug discovery by enabling the exploration of vast chemical spaces and the efficient identification of promising drug candidates through virtual screening. researchgate.netfrontiersin.org

For natural products like thymol and its derivatives, chemoinformatics tools can be used to create large virtual libraries of related compounds. nih.gov These libraries can then be screened in silico against various biological targets to identify potential hits. mdpi.com This process often involves the use of filters based on drug-likeness properties, such as Lipinski's rule of five, to prioritize compounds with favorable pharmacokinetic profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another powerful chemoinformatic tool. QSAR models attempt to correlate the chemical structure of a compound with its biological activity using statistical methods. mdpi.com By building a QSAR model based on a set of known active and inactive compounds, it is possible to predict the activity of new, untested molecules. This approach has been successfully used for the virtual screening of natural product databases to identify compounds with potential antimalarial activity. mdpi.com The application of these methods allows for a systematic exploration of the chemical space around the thymol scaffold, guiding the synthesis and biological evaluation of new derivatives with improved properties. nih.gov

Future Research Trajectories and Unaddressed Questions

Comprehensive Elucidation of Biosynthetic and Degradation Pathways

A significant gap in the current understanding of 8,9-Dehydro-7,9-diisobutyryloxythymol lies in its natural lifecycle. The biosynthetic pathway from its likely precursor, thymol (B1683141), remains uncharacterized. Thymol itself is biosynthesized from p-cymene, which is formed from the aromatization of γ-terpinene. nih.gov Future research must focus on identifying the specific enzymes—likely belonging to the acyltransferase family—that catalyze the addition of the two isobutyryloxy groups to the thymol scaffold. Furthermore, the mechanism and enzymatic control of the C8-C9 dehydrogenation step are critical unaddressed questions. Evolutionary studies of plant enzymes could accelerate the discovery of these novel biosynthetic pathways. springernature.com

Computational tools are poised to play a crucial role in this discovery process. nih.gov Algorithms can mine plant genomes for biosynthetic gene clusters (BGCs) that may be responsible for producing such complex derivatives. nih.govplos.org By identifying candidate genes, researchers can move towards heterologous expression and in vitro characterization to confirm enzyme function. nih.gov

Similarly, the degradation pathways of this compound are unknown. Understanding its environmental fate and metabolic breakdown in biological systems is essential. Future studies should investigate the enzymatic hydrolysis of the ester linkages and the subsequent catabolism of the aromatic ring, providing a complete picture of its lifecycle.

Advancements in Stereocontrolled Synthesis of Complex Analogues

The precise three-dimensional structure of a molecule is critical to its biological function. Asymmetric synthesis, which allows for the creation of specific stereoisomers, is a formidable challenge in natural product chemistry. researchgate.net While a dedicated synthesis for this compound has not been reported, future advancements in stereocontrolled synthesis will be pivotal for producing this compound and its complex analogues for pharmacological testing. frontiersin.org

Modern synthetic chemistry offers a powerful toolkit for this purpose. nih.gov Organocatalysis, in particular, has emerged as a robust method for constructing enantioenriched molecular skeletons. nih.gov Techniques such as asymmetric Friedel-Crafts alkylations, Michael additions, and various cycloadditions could be employed to control the stereochemistry of synthetic intermediates. mdpi.com The development of novel chiral catalysts and ligands, potentially accelerated by machine learning, will be crucial for achieving high efficiency and stereoselectivity. numberanalytics.comnumberanalytics.com Biomimetic synthesis, which mimics nature's own biosynthetic strategies, also presents a promising avenue for developing efficient and elegant synthetic routes. bioengineer.org

The table below outlines potential modern synthetic methodologies applicable to the stereocontrolled synthesis of complex analogues of this compound.

Synthetic Methodology Description Potential Application
Asymmetric Organocatalysis Uses small chiral organic molecules to catalyze reactions with high stereoselectivity. numberanalytics.comControl of stereocenters during the construction of the thymol backbone and side-chain modifications. nih.gov
Transition Metal Catalysis Employs chiral metal complexes (e.g., Rhodium, Ruthenium) for reactions like asymmetric hydrogenation. numberanalytics.comSelective reduction of specific bonds to introduce desired chirality in analogues.
Biocatalysis Utilizes enzymes as catalysts to perform highly specific and stereoselective transformations. numberanalytics.comPrecise and environmentally friendly installation of functional groups like esters or hydroxyls.
Flow Chemistry Involves the continuous flow of reactants through a reactor, allowing for enhanced control and efficiency. numberanalytics.comScaling up the synthesis of promising analogues for further testing and development.

In-Depth Mechanistic Characterization at the Molecular Level

Understanding how this compound interacts with biological systems at the molecular level is paramount. Research on its parent compound, thymol, has revealed a broad range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. uaeu.ac.aemdpi.com Thymol is known to modulate key inflammatory pathways such as NF-κB, MAPK, and COX, and reduce the production of pro-inflammatory cytokines. mdpi.comresearchgate.netnih.govnih.gov A primary future objective is to determine how the addition of the dehydro- (B1235302) and diisobutyryloxy- moieties alters these interactions.

In silico techniques like molecular docking and molecular dynamics (MD) simulations will be indispensable for this characterization. nih.gov These computational methods can predict the binding affinity and interaction modes of the compound with various protein targets. mdpi.comresearchgate.net For instance, docking studies could reveal whether this compound has a higher affinity for enzymes like cyclooxygenase-2 (COX-2) compared to thymol. researchgate.net MD simulations can further elucidate the stability of the ligand-protein complex over time. nih.gov These computational predictions must then be validated through in vitro and in vivo experiments to confirm the molecular mechanism of action. researchgate.net

Predictive Modeling for Novel Bioactivities and Target Identification

The structural complexity of natural product derivatives like this compound suggests the potential for novel biological activities. Predictive modeling, powered by artificial intelligence (AI) and machine learning (ML), has revolutionized the initial stages of drug discovery by forecasting a compound's properties and potential targets. acs.orgparssilico.comazorobotics.com

Future research should leverage these computational approaches to screen this compound and a virtual library of its analogues against databases of known protein targets. mdpi.commdpi.com This process, known as target fishing or reverse pharmacognosy, can generate hypotheses about the compound's mechanism of action and identify potential therapeutic applications that may be entirely different from those of thymol. mdpi.comfrontiersin.org Structure-activity relationship (SAR) models can further refine this process by identifying the key structural features responsible for a predicted activity, guiding the synthesis of more potent and selective analogues. researchgate.net The integration of predictive models with big data and genomics promises to further accelerate these discovery efforts. parssilico.comcas.org

The following table details how different predictive modeling techniques could be applied to investigate this compound.

Modeling Technique Objective Expected Outcome
Molecular Docking Predict the binding mode and affinity of the compound to known protein targets. ijarbs.comA ranked list of potential protein targets, suggesting possible mechanisms of action.
Quantitative Structure-Activity Relationship (QSAR) Correlate structural features of analogues with their biological activity.A predictive model that can guide the design of new analogues with enhanced potency or selectivity.
Pharmacophore Modeling Identify the 3D arrangement of essential features required for biological activity.A virtual template for screening large compound libraries to find other molecules with similar potential activity.
Machine Learning / Deep Learning Analyze vast datasets to predict bioactivity, toxicity, and drug-likeness from chemical structure. acs.orgresearchgate.netIdentification of novel therapeutic potentials and prioritization of candidates for synthesis and experimental validation. researchgate.net

Integration of Multi-Omics Data for Systems-Level Understanding

To move beyond a single-target mechanism and understand the holistic impact of this compound on a biological system, the integration of multi-omics data is essential. nih.gov Systems biology approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive, unbiased view of a compound's effects. frontiersin.orgmetabolon.com

Future studies should employ these technologies to map the global changes induced by the compound in cells or organisms. For instance, transcriptomics (RNA-Seq) can reveal which genes are turned on or off in response to treatment. Proteomics can identify changes in protein expression and post-translational modifications, while metabolomics can measure shifts in cellular metabolism. researchgate.net Integrating these diverse datasets can uncover novel pathways and networks affected by the compound, revealing unexpected mechanisms of action and potential off-target effects. researchgate.netnih.gov This systems-level understanding is critical for advancing the compound from a laboratory curiosity to a potential therapeutic lead. metabolon.comresearchgate.net

Q & A

Q. What are the key spectroscopic methods for structural characterization of 8,9-Dehydro-7,9-diisobutyryloxythymol?

To confirm the structure, employ nuclear magnetic resonance (NMR) for elucidating the carbon-hydrogen framework and ester group positions. Mass spectrometry (MS) is critical for molecular weight validation and fragmentation pattern analysis. For purity assessment, combine gas chromatography (GC) with non-polar (e.g., RTX-1) and polar (e.g., RTX-Wax) columns under optimized conditions (e.g., He carrier gas, 1.0 mL/min flow rate, 60°C–240°C temperature gradient) . Cross-reference data with databases like NIST Standard Reference Data to resolve ambiguities .

Q. How can researchers synthesize this compound?

A plausible route involves esterification of thymol derivatives with isobutyryl chloride under anhydrous conditions. Use a base (e.g., pyridine) to neutralize HCl byproducts. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm regioselectivity using 2D NMR (e.g., HMBC to verify acylation at C7 and C9). Monitor reaction progress with thin-layer chromatography (TLC) and validate purity via GC-MS .

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data for this compound?

If antibacterial results vary across studies, consider:

  • Strain-specific sensitivity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models.
  • Synergistic effects : Combine with adjuvants (e.g., efflux pump inhibitors) to enhance activity .
  • Metabolic stability : Use HPLC-MS to assess degradation in culture media. Reference structural analogs like 8,9-epoxy-3,10-diisobutyryloxythymol, which shows variable potency depending on epoxy group positioning .

Q. What experimental designs optimize the compound’s pharmacokinetic profile?

  • LogP determination : Use reversed-phase HPLC with a C18 column and isocratic elution (acetonitrile/water) to measure partition coefficients. Compare predicted vs. experimental LogP values to refine solubility models .
  • Metabolite profiling : Incubate with liver microsomes and analyze via LC-QTOF-MS to identify phase I/II metabolites. Track ester hydrolysis, a common degradation pathway for acylated phenols .

Data Analysis and Methodological Challenges

Q. How to resolve discrepancies in purity assessments between GC and NMR?

  • GC limitations : Non-volatile impurities may remain undetected. Supplement with 1H-NMR integration of impurity peaks relative to the target compound.
  • Quantitative NMR (qNMR) : Use an internal standard (e.g., maleic acid) for absolute purity quantification. Cross-validate with elemental analysis (C, H, O) to confirm stoichiometry .

Q. What strategies validate the compound’s stability under storage conditions?

  • Accelerated stability studies : Store at 40°C/75% RH for 6 months and analyze degradation via HPLC-UV at 254 nm.
  • Light sensitivity : Expose to UV light (300–400 nm) and monitor photodegradation products using HRMS .

Bioactivity and Mechanism Studies

Q. Which in vitro models are suitable for evaluating its anti-inflammatory potential?

  • NF-κB inhibition assay : Use LPS-stimulated RAW 264.7 macrophages and measure TNF-α/IL-6 levels via ELISA.
  • COX-2 enzyme inhibition : Compare IC50 values with reference inhibitors (e.g., celecoxib) using a fluorometric assay .

Q. How to investigate its interaction with plant metabolic pathways?

  • Metabolomic profiling : Treat plant cell cultures (e.g., Eupatorium cannabinum) and analyze secondary metabolites via GC-TOF-MS . Focus on terpenoid and phenolic pathways, where thymol derivatives often exhibit regulatory effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.